molecular formula C20H19N3O3 B14989654 N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989654
M. Wt: 349.4 g/mol
InChI Key: CBLGRHUMZUTQSB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a dihydropyridazine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the dihydropyridazine intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Attachment of the methylphenyl group: The final step involves the coupling of the intermediate with a methylphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.

    Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-hydroxyphenyl)-acetamide: Known for its analgesic and antipyretic properties.

    3-(2-methoxyphenyl)propionic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

    2-[(2-ethoxyphenyl)amino]-N-(3-methylphenyl)acetamide: Investigated for its potential biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-3-26-18-10-5-4-9-16(18)21-20(25)19-17(24)11-12-23(22-19)15-8-6-7-14(2)13-15/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

CBLGRHUMZUTQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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